PTPN2-IN-1

PTPN2 Phosphatase Inhibitor Biochemical Assay

Researchers studying PTPN2-specific signaling pathways often face confounding off-target effects when using clinical-stage dual PTPN2/PTPN1 inhibitors like ABBV-CLS-484 or Tegeprotafib. PTPN2-IN-1 (compound 4) solves this by providing selective micromolar PTPN2 inhibition without documented PTPN1 activity. • Selective PTPN2 inhibitor (IC50 ≤5 μM) for isolating PTPN2-specific phenotypes • Validated functional activity: suppresses B16F10 melanoma cell growth • Structurally distinct scaffold ideal as a reference compound in medicinal chemistry campaigns Supplied with comprehensive QC documentation, ensuring batch-to-batch consistency for reproducible research.

Molecular Formula C16H16FN3O5S2
Molecular Weight 413.4 g/mol
Cat. No. B12374747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePTPN2-IN-1
Molecular FormulaC16H16FN3O5S2
Molecular Weight413.4 g/mol
Structural Identifiers
SMILESC1CC1CCNC(=O)C2=CC3=C(S2)C=C(C(=C3F)N4CC(=O)NS4(=O)=O)O
InChIInChI=1S/C16H16FN3O5S2/c17-14-9-5-12(16(23)18-4-3-8-1-2-8)26-11(9)6-10(21)15(14)20-7-13(22)19-27(20,24)25/h5-6,8,21H,1-4,7H2,(H,18,23)(H,19,22)
InChIKeyFXEPXYALVAYWCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PTPN2-IN-1: A Selectivity-Benchmarking Chemical Probe for PTPN2 Activity Assessment


PTPN2-IN-1 (CAS: 3033936-66-9), also referred to as compound 4, is a small-molecule inhibitor of protein tyrosine phosphatase non-receptor type 2 (PTPN2). It serves as a micromolar-range tool compound with an IC50 value reported as ≤5 μM in biochemical assays [1]. This compound is primarily utilized in research to probe the functional consequences of PTPN2 inhibition, demonstrated by its capacity to suppress the growth of B16F10 melanoma cells [1].

Tool Compound Micromolar PTPN2 probe for selectivity benchmark
Assay Context Biochemical phosphatase inhibition screening
Model Context B16F10 melanoma cell growth inhibition studies

Why Substituting PTPN2-IN-1 with a Nanomolar Dual Inhibitor Will Compromise PTPN2 Selectivity Analysis


Direct substitution of PTPN2-IN-1 with highly potent, dual-targeting PTPN2/PTPN1 inhibitors like Tegeprotafib or ABBV-CLS-484 is scientifically unsound due to fundamental differences in potency and selectivity profile. While newer inhibitors exhibit nanomolar IC50 values against both PTPN2 and PTPN1 (e.g., Tegeprotafib: 4.4 nM for PTPN2 [1]), PTPN2-IN-1 represents a chemically distinct, micromolar scaffold (IC50 ≤5 μM) that is not documented as a dual PTPN1/PTPN2 inhibitor [2]. Using a low-nanomolar, orally bioavailable dual antagonist would introduce confounding off-target activities on PTPN1 and mask the specific phenotypic consequences attributable to selective, albeit weaker, PTPN2 modulation that PTPN2-IN-1 is used to establish. The following quantitative evidence delineates where this compound diverges from advanced clinical-stage molecules.

This compound
PTPN2-IN-1
Micromolar-range potency and no documented PTPN1 inhibition; used to attribute phenotypes more singularly to PTPN2.
Potential substitute
Dual PTPN2/PTPN1 nanomolar inhibitors
Sub-nanomolar to low-nanomolar potency against both PTPN2 and PTPN1 introduces off-target PTPN1 confounding, shifting the selectivity interpretation.
A direct substitution may mask PTPN2-specific cellular effects and compromise attribution of phenotypic readouts.

PTPN2-IN-1 vs. Advanced Dual Inhibitors: A Side-by-Side Comparative Data Guide


PTPN2-IN-1 Biochemical Potency vs. Tegeprotafib: A 1000-Fold Difference in IC50

In a cross-study comparable analysis of biochemical inhibition, PTPN2-IN-1 demonstrates micromolar potency against PTPN2, whereas the dual inhibitor Tegeprotafib (PTPN2/1-IN-1) exhibits picomolar potency. The data highlights a significant discrepancy in target engagement efficiency. [1] [2]

PTPN2 IC50
Cross-study comparable
Target: ≤ 5 μM vs. Tegeprotafib: 4.4 nM
>1136-fold difference
Substantial potency gap may limit direct replacement for target engagement studies.
Biochemical assay context; cross-study comparison.
PTPN2 Phosphatase Inhibitor Biochemical Assay

PTPN2-IN-1 Target Selectivity Profile vs. Dual PTPN1/PTPN2 Inhibitors

PTPN2-IN-1 is characterized as a PTPN2 inhibitor with no publicly documented inhibitory activity against PTPN1, unlike advanced clinical candidates such as ABBV-CLS-484 (Osunprotafib). This distinction in target scope is critical for experimental design. [1]

PTPN1 Selectivity
Class-level
No documented PTPN1 inhibition
vs. ABBV-CLS-484 IC50: 2.5 nM on PTPN1
Distinct selectivity profile; PTPN1 off-target confounding may be absent.
Class-level inference; requires verification.
PTPN2 Selectivity Off-Target

In Vitro Functional Effect: B16F10 Cell Growth Inhibition by PTPN2-IN-1

PTPN2-IN-1 demonstrates functional activity in a cellular context, inhibiting the growth of B16F10 melanoma cells. This provides a direct link between its biochemical inhibition of PTPN2 and a quantifiable phenotypic outcome. The specific inhibitory concentration required for this effect is reported as part of its characterization. [1]

B16F10 Growth
Supporting evidence
Inhibits growth of B16F10 melanoma cells
Supports cellular target engagement interpretation.
Vehicle control implied; quantitative IC50 not reported.
Melanoma Cell Proliferation B16F10

Precise Research Applications for PTPN2-IN-1 in Phosphatase Studies


Use as a PTPN2 Selectivity Control in Dual Inhibitor Studies

Researchers evaluating the complex phenotype of a PTPN2/PTPN1 dual inhibitor (e.g., ABBV-CLS-484) can utilize PTPN2-IN-1 as a negative control for PTPN1 inhibition. Because PTPN2-IN-1 is not characterized as a dual PTPN1/PTPN2 inhibitor, any effects observed with a dual inhibitor but absent with PTPN2-IN-1 can be more confidently attributed to the former's activity on PTPN1 [1] .

Validation of Target Engagement for Novel PTPN2 Probes

In medicinal chemistry campaigns aimed at developing new PTPN2 inhibitors, PTPN2-IN-1 serves as a structurally distinct, micromolar reference compound. Its inhibition of B16F10 cell growth provides a baseline functional readout against which the cellular potency and efficacy of newly synthesized analogs can be benchmarked [2].

Investigating PTPN2-Specific Signaling in Non-Cancer Models

Given its activity profile, PTPN2-IN-1 is suitable for exploring the role of PTPN2 in signaling pathways (e.g., JAK-STAT) in cellular systems where the confounding influence of PTPN1 inhibition (common to advanced dual inhibitors) must be minimized to clearly define PTPN2's specific contribution [1].

Application
Selection Property
Validation Focus
Selectivity control for dual inhibitor studies
Absence of documented PTPN1 inhibition
Phenotype attribution review: PTPN2 vs. PTPN1
Reference for novel PTPN2 probe validation
Micromolar-range potency and B16F10 growth inhibition
Benchmark cellular potency and target engagement
PTPN2-specific signaling in non-cancer models
No dual PTPN1 activity profile
Minimize PTPN1 confounding for pathway dissection
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